molecular formula C12H19ClN2O B8268245 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride

2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride

Cat. No. B8268245
M. Wt: 242.74 g/mol
InChI Key: XTDWIQVRTSWGML-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O and its molecular weight is 242.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anesthesia in Animal Studies

Ketamine, a derivative of 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride, has been used in conjunction with Acepromazine for producing surgical depth anesthesia in guinea pigs. This combination was found to be fast-acting, safe, and easily controlled in tests involving 97 animals (Shucard, Andrew, & Beauford, 1975).

Inhibition of Detrusor Contraction

A study on N-(4-amino-2-butynyl)acetamides, which include derivatives of this compound, revealed their inhibitory activity on detrusor contraction, offering potential applications in treating overactive detrusor (Take, Okumura, Tsubaki, Terai, & Shiokawa, 1992).

Crystal Structure Analysis

Several studies have focused on the crystal structure and molecular conformation of compounds related to this compound. These studies contribute to understanding the physical and chemical properties of these compounds (Gowda, Svoboda, & Fuess, 2007).

Learning and Memory Enhancement in Rats

N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384), a compound related to this compound, was studied for its effects on learning and memory in rats. The study suggested its potential for enhancing cognitive functions (Sakurai, Ojima, Yamasaki, Kojima, & Akashi, 1989).

properties

IUPAC Name

2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-9-6-5-7-10(2)12(9)13-11(15)8-14(3)4;/h5-7H,8H2,1-4H3,(H,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDWIQVRTSWGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.